Cas no 85582-62-3 (2-(3-Fluorobenzyl)thioethanol)

2-(3-Fluorobenzyl)thioethanol is a fluorinated thioether alcohol with applications in organic synthesis and pharmaceutical intermediates. The presence of a 3-fluorobenzyl group enhances its reactivity in nucleophilic substitution and coupling reactions, while the thioethanol moiety provides versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its ability to act as a building block for sulfur-containing pharmacophores. Its structural features, including the fluorine substituent, contribute to improved metabolic stability and binding affinity in drug design. The compound is typically handled under inert conditions to preserve its stability and reactivity. Suitable for research and industrial-scale applications requiring precise fluorinated intermediates.
2-(3-Fluorobenzyl)thioethanol structure
2-(3-Fluorobenzyl)thioethanol structure
Product Name:2-(3-Fluorobenzyl)thioethanol
CAS No:85582-62-3
MF:C9H11FOS
MW:186.246444940567
MDL:MFCD04308181
CID:868722
PubChem ID:12779321
Update Time:2025-05-19

2-(3-Fluorobenzyl)thioethanol Chemical and Physical Properties

Names and Identifiers

    • 2-((3-Fluorobenzyl)thio)ethanol
    • 2-[(3-fluorobenzyl)thio]ethanol(SALTDATA: FREE)
    • 2-[(3-fluorophenyl)methylsulfanyl]ethanol
    • 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
    • 2-[(3-FLUOROBENZYL)THIO]ETHANOL
    • 85582-62-3
    • SCHEMBL15568406
    • 2-Hydroxyethyl p-fluorobenzyl sulfide
    • C9H11FOS
    • DTXSID30509657
    • MFCD04308181
    • SB85117
    • BS-36120
    • AKOS009166756
    • CHEMBRDG-BB 9071407
    • 2-[(3-Fluorobenzyl)sulfanyl]ethanol
    • 2-(3-Fluorobenzyl)thioethanol
    • MDL: MFCD04308181
    • Inchi: 1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
    • InChI Key: WPHAPQOGPSLSLL-UHFFFAOYSA-N
    • SMILES: S(CCO)CC1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 186.05100
  • Monoisotopic Mass: 186.05146431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 45.53000
  • LogP: 2.05120

2-(3-Fluorobenzyl)thioethanol Security Information

2-(3-Fluorobenzyl)thioethanol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3-Fluorobenzyl)thioethanol Pricemore >>

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2-(3-Fluorobenzyl)thioethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85582-62-3)2-(3-Fluorobenzyl)thioethanol
Order Number:A1182670
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:50
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2-(3-Fluorobenzyl)thioethanol

Professional Introduction to Compound with CAS No. 85582-62-3 and Product Name: 2-(3-Fluorobenzyl)thioethanol

The compound with the CAS number 85582-62-3 and the product name 2-(3-Fluorobenzyl)thioethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorobenzyl moiety and a thioethanol side chain imparts distinct reactivity and functional versatility, making it a valuable scaffold for synthesizing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3-fluorobenzyl group in 2-(3-Fluorobenzyl)thioethanol is particularly noteworthy, as fluorine atoms can modulate the electronic properties of adjacent atoms, thereby influencing the compound's interactions with biological targets. This feature has been extensively studied in the context of developing kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Moreover, the thioethanol moiety introduces a reactive sulfur atom, which can participate in various chemical transformations such as nucleophilic substitution reactions, disulfide bond formation, and thiol-disulfide exchange processes. These reactions are pivotal in constructing complex molecular architectures and have been leveraged in the synthesis of protease inhibitors, antioxidants, and chelating agents. The combination of these functional groups makes 2-(3-Fluorobenzyl)thioethanol a versatile intermediate for designing multifunctional therapeutic agents.

Recent studies have highlighted the role of fluorinated thioethers in medicinal chemistry, particularly in the development of small-molecule drugs targeting cancer and infectious diseases. For instance, derivatives of 2-(3-Fluorobenzyl)thioethanol have been investigated for their potential to inhibit specific enzymes involved in tumor proliferation and metastasis. The fluorine atom's ability to increase lipophilicity and reduce metabolic degradation has been exploited to enhance drug bioavailability and therapeutic efficacy.

The structural motif of 2-(3-Fluorobenzyl)thioethanol has also found applications in the synthesis of peptidomimetics and non-peptide analogs. By incorporating this scaffold into larger molecules, researchers can fine-tune pharmacological properties such as solubility, permeability, and target specificity. This approach has been particularly successful in developing orally active drugs that bypass traditional peptide-based therapies.

In addition to its pharmaceutical applications, 2-(3-Fluorobenzyl)thioethanol has shown promise in material science and agrochemical research. Its reactivity allows for the facile introduction of fluorinated or thiol-containing functional groups into polymers and agrochemical intermediates, enhancing material properties such as durability and bioactivity. These findings underscore the compound's broad utility beyond traditional drug discovery endeavors.

The synthesis of 2-(3-Fluorobenzyl)thioethanol typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorobenzyl group efficiently. Additionally, protecting group strategies are often utilized to ensure regioselective functionalization during complex molecule assembly.

Evaluation of 2-(3-Fluorobenzyl)thioethanol's biological activity requires rigorous testing across various in vitro and in vivo models. Initial assays often focus on assessing interactions with enzymes or receptors relevant to specific therapeutic areas. Promising candidates undergo further optimization through structure-activity relationship (SAR) studies to refine their pharmacological profiles.

The growing interest in fluorinated compounds has spurred advancements in analytical methodologies for characterizing these molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and purity. These tools have enabled researchers to elucidate mechanisms of action for compounds like 2-(3-Fluorobenzyl)thioethanol, facilitating their translation into clinical applications.

Future directions for research involving 2-(3-Fluorobenzyl)thioethanol may include exploring its role in modulating immune responses or developing novel formulations for sustained drug delivery. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in unlocking its full potential across diverse therapeutic landscapes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85582-62-3)2-(3-Fluorobenzyl)thioethanol
A1182670
Purity:99%
Quantity:5g
Price ($):169.0
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